Succinaldehyde

CAS No.: 638-37-9

Cat. No.: VC1573366

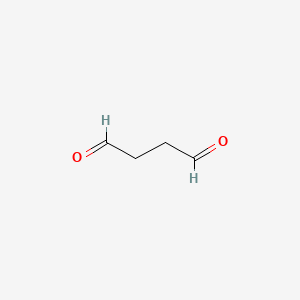

Molecular Formula: C4H6O2

Molecular Weight: 86.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 638-37-9 |

|---|---|

| Molecular Formula | C4H6O2 |

| Molecular Weight | 86.09 g/mol |

| IUPAC Name | butanedial |

| Standard InChI | InChI=1S/C4H6O2/c5-3-1-2-4-6/h3-4H,1-2H2 |

| Standard InChI Key | PCSMJKASWLYICJ-UHFFFAOYSA-N |

| SMILES | C(CC=O)C=O |

| Canonical SMILES | C(CC=O)C=O |

Introduction

Chemical Properties

Structural Characteristics

Succinaldehyde contains two aldehyde functional groups positioned at the terminal ends of a four-carbon chain . This structural arrangement contributes to its distinctive chemical reactivity and applications in organic synthesis.

Reactivity Profile

Succinaldehyde demonstrates several characteristic reactions:

-

Hydration Reactions: In the presence of water, succinaldehyde converts to a cyclic hydrate form, which affects its handling and applications .

-

Acetal Formation: In methanol, succinaldehyde readily converts to the cyclic acetal, 2,5-dimethoxyltetrahydrofuran .

-

Aldol Reactions: Succinaldehyde can undergo aldol reactions, particularly L-proline catalyzed aldol dimerization, which has applications in the synthesis of complex organic molecules including prostaglandins .

-

Polymerization: Undiluted succinaldehyde polymerizes readily, while neutral aqueous solutions remain relatively stable for extended periods. Acidification of aqueous succinaldehyde solutions induces rapid polymerization .

-

Crosslinking Reactions: As a dialdehyde, succinaldehyde can function as a crosslinking agent for proteins, though it is less commonly used for this purpose than glutaraldehyde .

Stability Considerations

Succinaldehyde is inherently unstable in its pure form and prone to rapid polymerization, especially when neat . Its stability is significantly affected by temperature, concentration, and the presence of catalytic impurities. While undiluted succinaldehyde polymerizes readily, neutral aqueous solutions demonstrate improved stability .

Synthesis Methods

Several methods have been developed for the synthesis of succinaldehyde, each with its own advantages and limitations. The most common synthetic routes include:

Oxidation of Tetrahydrofuran

Succinaldehyde can be prepared by the oxidation of tetrahydrofuran with chlorine, followed by hydrolysis of the chlorinated product . This method provides a direct route to succinaldehyde from readily available starting materials.

Hydroformylation of Acrolein

Another synthetic approach involves the hydroformylation of acrolein or its acetals . This method utilizes catalytic processes to introduce the required aldehyde functionalities.

Oxidation of 2,5-Dimethoxytetrahydrofuran

The oxidation of 2,5-dimethoxytetrahydrofuran with hydrogen peroxide represents another viable route to succinaldehyde . A detailed procedure for this method involves:

-

Heating 2,5-dimethoxytetrahydrofuran in water at 75°C for 4 hours

-

Removing methanol and water by distillation at 120°C for 4 hours

-

Extracting with dichloromethane

-

Drying with MgSO4

This method has been optimized for large-scale synthesis by implementing azeotropic removal of water instead of multiple extractions .

Neutral Hydrolysis Method

A particularly effective method for preparing succinaldehyde involves the neutral hydrolysis of 2,5-dimethoxytetrahydrofuran. This approach, reported by Smith, has been further refined to include purification steps necessary for subsequent reactions . The procedure involves:

-

Heating 2,5-dimethoxytetrahydrofuran in water

-

Extracting the reaction mixture

-

Removing residual water through azeotropic distillation with toluene

-

Purifying the crude product by short-path single-bulb distillation under reduced pressure

This method has been successfully scaled up to provide multi-gram quantities of succinaldehyde with high purity .

Applications

Succinaldehyde has found applications in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Organic Synthesis

Succinaldehyde serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds . It has been extensively used in the synthesis of:

-

Tropinone: Succinaldehyde is a key precursor to tropinone, which is an important intermediate in the synthesis of tropane alkaloids .

-

Prostaglandins: The L-proline catalyzed dimerization of succinaldehyde has been employed in the total synthesis of prostaglandins .

-

N-arylpyrrole-3-carbaldehydes: An efficient sequential multi-component method has been developed for the synthesis of N-arylpyrrole-3-carbaldehydes using succinaldehyde as a key starting material .

-

Pyrroloquinolines: Succinaldehyde has been utilized in the synthesis of pyrroloquinoline moieties, which are present in many natural and synthetic molecules with interesting bioactivities .

Biochemical Applications

In biochemical contexts, succinaldehyde has several notable applications:

-

Protein Crosslinking: As a dialdehyde, succinaldehyde can function as a crosslinking agent for proteins, though it is less widely used for this purpose than glutaraldehyde .

-

Enzyme Studies: Compounds derived from succinaldehyde have shown potential as ATP-ase inhibitors and acetylcholinesterase inhibitors, indicating their relevance in medicinal chemistry and biochemical research .

Biological Activity

Medicinal Chemistry Applications

Compounds derived from succinaldehyde have shown potential in medicinal chemistry applications, particularly:

-

ATP-ase Inhibitors: Pyrroloquinoline derivatives synthesized from succinaldehyde have demonstrated ATP-ase inhibitory activity .

-

Acetylcholinesterase Inhibitors: These derivatives have also shown acetylcholinesterase-inhibiting activity, suggesting potential applications in the treatment of neurodegenerative disorders .

-

5-HT4R Antagonists: Pyrrolo[3,4-c]quinoline derivatives, which can be synthesized using succinaldehyde as a precursor, have demonstrated potential as potent 5-HT4R antagonists with analgesic action .

Recent Research Developments

Organocatalytic Reactions

Recent research has focused on the development of organocatalytic reactions involving succinaldehyde, particularly the L-proline catalyzed aldol dimerization. This reaction has been optimized for large-scale synthesis and has found applications in the total synthesis of complex natural products .

A detailed procedure for this reaction involves:

-

Addition of freshly distilled succinaldehyde to EtOAc

-

Brief stirring to ensure full dissolution and formation of a homogeneous solution

-

Addition of an internal standard (1,3,5-trimethoxybenzene) followed by L-proline

-

Stirring at room temperature for 40 hours

This methodology has been successfully employed in the synthesis of prostaglandins and other complex natural products .

Multi-component Reactions

Another area of active research involves the development of multi-component reactions using succinaldehyde. An efficient sequential multi-component method has been developed for the synthesis of N-arylpyrrole-3-carbaldehydes, which involves:

-

In situ generation of succinaldehyde

-

Subsequent reaction with N-arylimines

-

Formation of valuable heterocyclic compounds with potential biological activities

This approach provides access to a diverse range of heterocyclic compounds with potential applications in medicinal chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume